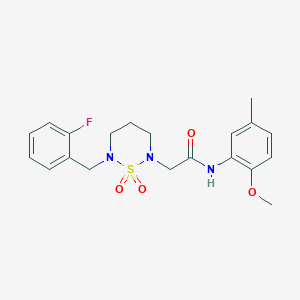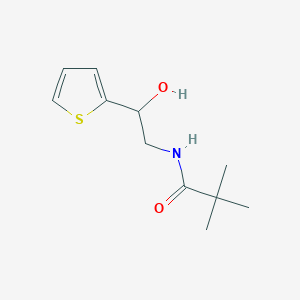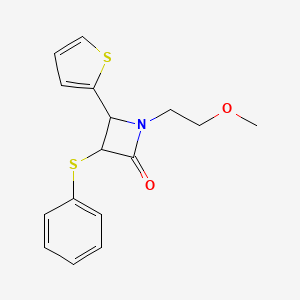
1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one, also known as AZD9291, is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). The chemical structure of AZD9291 comprises of a pyrimidine core with a methoxyethyl group, a phenylsulfanyl group, and a thiophen-2-yl group attached to it.
Mecanismo De Acción
1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one selectively inhibits the EGFR T790M mutation while sparing wild-type EGFR, leading to tumor cell death. This mechanism of action results in a higher response rate and longer progression-free survival compared to first-generation EGFR TKIs.
Biochemical and Physiological Effects
1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one has been shown to inhibit tumor growth and induce tumor cell death in preclinical studies. In clinical trials, it has been shown to have a high response rate and prolonged progression-free survival in patients with NSCLC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one in lab experiments include its high selectivity and potency in inhibiting the EGFR T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. However, the limitations of using 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one include its high cost and limited availability.
Direcciones Futuras
For 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one research include studying its efficacy in combination with other targeted therapies, exploring its potential in other EGFR-mutant cancers, and investigating its role in overcoming resistance to other targeted therapies. Additionally, further research is needed to understand the long-term safety and efficacy of 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one in patients.
In conclusion, 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one is a potent and selective third-generation EGFR TKI that has shown promising results in treating NSCLC. Its mechanism of action, safety profile, and efficacy make it a promising therapeutic option for patients with EGFR-mutant NSCLC. Further research is needed to fully understand its potential in treating other cancers and overcoming resistance to other targeted therapies.
Métodos De Síntesis
The synthesis of 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one involves several steps starting with the synthesis of 2-chloro-4-nitropyrimidine, followed by the reaction with 2-methoxyethylamine to form 2-(2-methoxyethylamino)-4-nitropyrimidine. The intermediate is then reacted with thiophen-2-ylboronic acid and phenylsulfanyl chloride to obtain the final product, 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC. It has been shown to be highly effective in inhibiting the EGFR T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one has also demonstrated a favorable safety profile and has been well-tolerated in patients.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-phenylsulfanyl-4-thiophen-2-ylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c1-19-10-9-17-14(13-8-5-11-20-13)15(16(17)18)21-12-6-3-2-4-7-12/h2-8,11,14-15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFUXTMFBDEJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(C1=O)SC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)
![1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2777628.png)
![N-(4-ethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2777629.png)
![Tert-butyl 4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2777632.png)
![(2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone](/img/structure/B2777636.png)
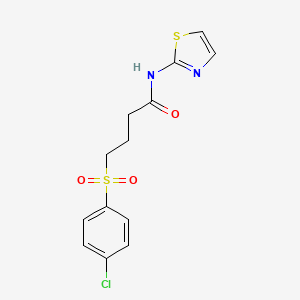
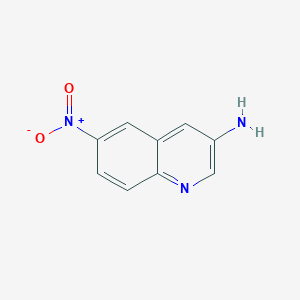

![2-Benzyl-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2777640.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2777641.png)
![2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2777642.png)
![N-(4-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2777643.png)
